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A detailed comparative analysis of TYRA-200, a next-generation fibroblast growth factor

receptor (FGFR) inhibitor, reveals significant advancements in potency against resistance

mutations and improved selectivity compared to existing therapies. This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview of

TYRA-200's performance, supported by experimental data and detailed methodologies, to

inform future research and clinical development in FGFR-driven cancers.

TYRA-200 is an investigational, oral, covalent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3]

[4][5] It has been specifically designed using a structure-based approach to address the

challenge of acquired resistance to first-generation FGFR inhibitors, a common hurdle in the

treatment of cancers such as cholangiocarcinoma, urothelial carcinoma, and others with FGFR

alterations. The primary therapeutic advantage of TYRA-200 lies in its potent activity against

tumors harboring activating FGFR2 gene alterations, including those with mutations that confer

resistance to other FGFR inhibitors.

Unveiling the Mechanism: How TYRA-200
Overcomes Resistance
Fibroblast growth factor receptor signaling is a critical pathway regulating cell proliferation,

differentiation, and survival. In several cancers, genetic alterations like fusions, mutations, or

amplifications in FGFR genes lead to constitutive activation of this pathway, driving tumor

growth. While first-generation FGFR inhibitors such as pemigatinib, infigratinib, futibatinib, and
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erdafitinib have shown clinical benefit, their efficacy is often limited by the emergence of

secondary mutations in the FGFR kinase domain.

The most common of these are "gatekeeper" and "molecular brake" mutations. TYRA-200's

unique covalent binding mechanism and adaptable structure allow it to maintain potent

inhibition against these mutated forms of the FGFR2 protein, a key differentiator from many of

its predecessors.

Visualizing the FGFR Signaling Pathway and
Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the points of

inhibition by targeted therapies like TYRA-200.
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Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
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Comparative Performance: TYRA-200 vs. Other
FGFR Inhibitors
The following tables summarize the in vitro potency and selectivity of TYRA-200 in comparison

to other approved FGFR inhibitors. The data highlights TYRA-200's maintained efficacy against

key resistance mutations.

Table 1: Cellular IC50 (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2

Compound FGFR2 WT FGFR2 N550K FGFR2 V565F FGFR2 V565I

TYRA-200 8.4
Maintained

Potency

Maintained

Potency

Maintained

Potency

Pemigatinib 2.4 >5x potency shift >5x potency shift >5x potency shift

Infigratinib 9.5 >5x potency shift >5x potency shift >5x potency shift

Futibatinib 1.7
Maintained

Potency
>5x potency shift >5x potency shift

Erdafitinib 7.5 >5x potency shift >5x potency shift >5x potency shift

Data derived

from Tyra

Biosciences

Investor

Presentation.

"Maintained

Potency"

indicates a less

than 5-fold shift

in IC50 relative

to wild-type

FGFR2.

Table 2: Enzymatic IC50 (nM) of TYRA-200 Against Wild-Type and Mutant FGFR2
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FGFR2 Variant TYRA-200 IC50 (nM)

Wild-Type 0.47

N550D 0.19

N550H 0.07

N550K 0.53

N550T 0.05

V565F 0.15

V565L 0.20

E566A 0.14

Data derived from a preclinical study

presentation.

Table 3: Cellular IC50 (nM) Demonstrating Selectivity of TYRA-200 vs. Futibatinib

Target
Futibatinib IC50
(nM)

TYRA-200 IC50
(nM)

Fold Selectivity for
FGFR2 (TYRA-200)

FGFR1 2.7 17.2 2.0x vs FGFR1

FGFR2 1.7 8.4 1.0x

FGFR3 0.5 1.2 0.14x vs FGFR3

FGFR4 9.9 151.6 18.0x vs FGFR4

Data derived from

Tyra Biosciences

Investor Presentation.

Experimental Methodologies
The following protocols are representative of the in vitro assays used to characterize the

activity of FGFR inhibitors.
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Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

FGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against

a specific FGFR kinase.

Materials:

Purified recombinant FGFR kinase domains (wild-type and mutant)

Poly(Glu, Tyr) 4:1 peptide substrate

[γ-³³P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

Test compounds (e.g., TYRA-200, pemigatinib) serially diluted in DMSO

96-well or 384-well plates

Phosphocellulose filter plates

Phosphoric acid wash solution

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

Reaction Setup: In a multi-well plate, combine the inhibitor dilution, the substrate/ATP

mixture (containing both labeled and unlabeled ATP), and the assay buffer.

Initiation of Reaction: Add the purified FGFR enzyme to each well to start the kinase

reaction.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20

minutes).

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as EDTA or

phosphoric acid.

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The

phosphorylated substrate will bind to the filter.

Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-

³³P]ATP.

Detection: Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration

relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response

curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell

lines that are dependent on FGFR signaling.

Objective: To determine the IC50 of an inhibitor for suppressing the growth of FGFR-driven

cancer cells.

Materials:

Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express

specific FGFR constructs, or cancer cell lines with endogenous FGFR alterations)

Complete cell culture medium

Test compounds serially diluted in DMSO

96-well or 384-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Luminometer

Procedure:

Cell Seeding: Plate the cells in a multi-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified

duration (e.g., 72-120 hours).

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, which is indicative of the number of viable cells.

Incubation: Incubate the plate for a short period to stabilize the luminescent signal.

Detection: Measure the luminescence in each well using a luminometer.

Data Analysis: Normalize the data to vehicle-treated control cells and plot the results as a

dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization
The diagram below outlines a typical workflow for the preclinical evaluation of an FGFR

inhibitor like TYRA-200.
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Caption: A representative workflow for the preclinical and early clinical development of an

FGFR inhibitor.
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Current Status and Future Directions
TYRA-200 is currently being evaluated in a Phase 1 clinical trial (SURF201) for patients with

advanced solid tumors harboring activating FGFR2 gene alterations. The study aims to

determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of

TYRA-200. The preclinical data presented to date suggests that TYRA-200 holds significant

promise as a potent and selective next-generation FGFR inhibitor with the potential to

overcome the limitations of current therapies, particularly in the context of acquired resistance.

Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients

with FGFR-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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